(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
Overview
Description
The compound “(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The presence of the methoxyphenyl and phenyl groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The compound contains a piperidine ring, a common structural motif in many pharmaceuticals and natural products. It also has methoxyphenyl and phenyl substituents .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the piperidine ring and the aromatic rings in this compound could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Discovery and Development of Novel Compounds
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is structurally related to various novel compounds synthesized for diverse pharmacological studies. For instance, a study by Westaway et al. (2009) discusses a novel small molecule motilin receptor agonist with promising pharmacokinetic profiles, highlighting the potential for developing new drugs in gastrointestinal applications (Westaway et al., 2009).
Analgesic and Antimicrobial Applications
A compound synthesized by Wissler et al. (2007) is closely related to the structure of this compound. Their study describes the one-pot synthesis of an opioidic compound with pronounced analgesic efficiency (Wissler et al., 2007). Additionally, a study by Harini et al. (2014) explores novel piperidin-4-one oxime esters with antimicrobial potential, indicating the broad spectrum of biological activities these structures can possess (Harini et al., 2014).
Antiarrhythmic and Antihypertensive Effects
Research by Malawska et al. (2002) presents a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to this compound. These compounds exhibited significant antiarrhythmic and antihypertensive activities, offering insights into cardiovascular drug development (Malawska et al., 2002).
Cancer Therapeutics
Compounds structurally related to this compound have been explored for their potential in cancer therapy. For example, a study by Berardi et al. (2005) investigates N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as probes for selective binding and activity at the sigma(1) receptor, demonstrating antiproliferative activity in cancer cells (Berardi et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRFWPLRATIDT-FFUVTKDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145148-39-6 | |
Record name | 145148-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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